molecular formula C8H10ClNO B1425461 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride CAS No. 1255717-48-6

1-(5-Methyl-2-pyridinyl)ethanone hydrochloride

Cat. No.: B1425461
CAS No.: 1255717-48-6
M. Wt: 171.62 g/mol
InChI Key: GBXUOWJYJXVCLL-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-pyridinyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethanone group.

Preparation Methods

The synthesis of 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate reagent to form the ethanone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(5-Methyl-2-pyridinyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-(5-Methyl-2-pyridinyl)ethanone hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(5-Methyl-2-pyridinyl)ethanone hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-6-3-4-8(7(2)10)9-5-6;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXUOWJYJXVCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-48-6
Record name Ethanone, 1-(5-methyl-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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